1,2-Dibenzylhydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

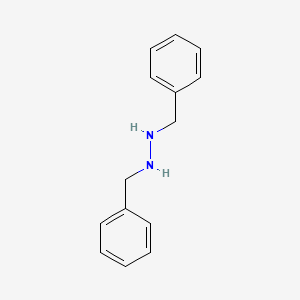

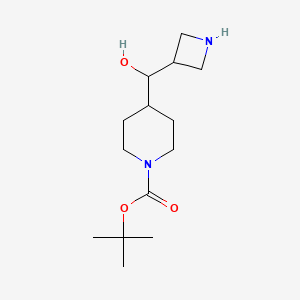

1,2-Dibenzylhydrazine, also known as Hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms . It is an important industrial chemical used in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .

Molecular Structure Analysis

The molecular formula of 1,2-Dibenzylhydrazine is C14H16N2 . It consists of two benzene rings each attached to a nitrogen atom, with the nitrogen atoms linked together to form a hydrazine group.Chemical Reactions Analysis

The reactions of 1,2-dibenzylhydrazine with several aromatic aldehydes in refluxing toluene gave the benzaldehyde dibenzylhydrazones in high yield . It is suggested from labelling studies and from the failure to trap an azomethine imine in the reaction between dibenzylhydrazine and benzaldehyde that such intermediates are not involved in the formation of the hydrazones .Physical And Chemical Properties Analysis

1,2-Dibenzylhydrazine has a molecular weight of 212.29 g/mol . The predicted melting point is 46-47 °C and the predicted boiling point is 348.3±31.0 °C . The predicted density is 1.058±0.06 g/cm3 .科学的研究の応用

Chemical Synthesis and Reactions :

- 1,2-Dibenzylhydrazines can be oxidized to ω,ω'-azotoluenes using carbon tetrachloride, providing a nearly quantitative route to these compounds (Kano & Anselme, 2010).

- It reacts with aromatic aldehydes in toluene to yield benzaldehyde dibenzylhydrazones. These reactions are suggested to proceed via hydride transfer in the hydrazinocarbinol or the hydrazonium ion, rather than through azomethine imines (Anderson & Sharp, 1984).

Anticorrosive Properties :

- Studies on the corrosion inhibition properties of 1,2-dibenzylhydrazine derivatives for mild steel in acidic medium show that these compounds act as mixed-type inhibitors, with the ability to bind efficiently to metal surfaces (Bouoidina et al., 2018).

Pharmaceutical and Biological Research :

- Although some studies relate to pharmacological aspects, they provide insights into the broader biological activity of hydrazine derivatives. For instance, a study on N-(2,3,4-Trihydroxybenzyl)hydrazine, a related compound, shows it is a powerful inhibitor of aromatic amino acid decarboxylase, both in vitro and in vivo (Burkard, Gey, & Pletscher, 1964).

Material Science and Crystallography :

- Crystallographic studies of compounds such as (Z)-2-[(E)-2-benzylidenehydrazin-1-ylidene]-1,2-diphenylethanone provide insights into the molecular structure and interactions in these classes of compounds (Bouchama et al., 2015).

Reductive Metabolism Studies :

- Research into the reductive metabolism of N-nitrosodibenzylamine, a related compound, has identified the formation of bibenzyl through a 2-electron reduction process. This kind of study enhances understanding of the biotransformation and potential toxicity pathways of nitrosamines (Gal, Estin, & Moon, 1978).

Safety And Hazards

特性

IUPAC Name |

1,2-dibenzylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNVARTZYHDDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibenzylhydrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)

![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)

![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)

![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2685726.png)

![(E)-2-(3-(2-chlorophenyl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2685727.png)